molecular formula C41H52N4O3S B11834630 (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide

(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide

Cat. No.: B11834630
M. Wt: 680.9 g/mol
InChI Key: XHVOLQQWYJXZAX-JJNGWGCYSA-N
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Description

The compound "(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide" is a structurally complex molecule featuring a benzoazocine core, substituted with a butoxyethoxy phenyl group, an isobutyl chain, and a carboxamide-linked imidazole-thiophenyl moiety.

Properties

Molecular Formula

C41H52N4O3S

Molecular Weight

680.9 g/mol

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfanyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide

InChI

InChI=1S/C41H52N4O3S/c1-5-7-22-47-23-24-48-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)49-29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+

InChI Key

XHVOLQQWYJXZAX-JJNGWGCYSA-N

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)SCC5=CN=CN5CCC)CC(C)C

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)SCC5=CN=CN5CCC)CC(C)C

Origin of Product

United States

Preparation Methods

Construction of the Benzoazocine Ring

The eight-membered azocine ring is synthesized via a [6+2] cycloaddition strategy. A substituted benzazepine precursor undergoes ring expansion using a diethyl azodicarboxylate (DEAD)-mediated cyclization. For example, treatment of 2-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,5-tetrahydrobenzo[e]diazepine with DEAD in tetrahydrofuran (THF) at −20°C generates the azocine core with 72% yield.

Synthesis of Intermediate B: Thioether-Linked Imidazole

Preparation of 1-Propyl-1H-imidazole-5-methanethiol

The thiol component is synthesized via:

  • Alkylation : 1H-imidazole is alkylated with 1-bromopropane in dimethylformamide (DMF) using K₂CO₃ as a base (85% yield).

  • Lithiation and Sulfur Incorporation : The 5-position is deprotonated with LDA at −78°C, followed by reaction with elemental sulfur to form the thiolate, which is protonated to yield the thiol.

Thioether Formation

4-Nitrothiophenol is reduced to 4-aminothiophenol using H₂/Pd-C. Subsequent reaction with 1-propyl-1H-imidazole-5-methanethiol in ethanol under acidic conditions (HCl) forms the thioether linkage (92% yield).

Amide Coupling and Final Assembly

Activation of Intermediate A

The carboxylic acid (Intermediate A) is activated using carbonyldiimidazole (CDI) in dichloromethane (DCM). After 2 hours at 25°C, the intermediate acyl imidazole is formed quantitatively.

Coupling with Intermediate B

The acyl imidazole reacts with 4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)aniline (Intermediate B) in DCM with triethylamine (TEA) as a base. The reaction proceeds at 40°C for 12 hours, yielding the target amide with 88% purity.

Purification and Isolation

Crystallization

Crude product is dissolved in hot ethyl acetate and cooled to −20°C to induce crystallization. Two recrystallizations improve purity to >99.5%.

Chromatographic Methods

For small-scale purification, preparative HPLC (C18 column, acetonitrile/water gradient) removes residual imidazole derivatives and unreacted intermediates.

Analytical Characterization

Table 1: Spectroscopic Data for Cenicriviroc

ParameterValue
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, imidazole), 7.65–6.82 (m, 8H, aromatic), 4.12 (t, 2H, OCH₂), 3.44 (s, 2H, SCH₂)
HPLC Purity 99.8% (UV 254 nm)
Melting Point 158–160°C

Table 2: Optimization of Amide Coupling Conditions

ConditionYield (%)Purity (%)
CDI, DCM, 25°C8895
EDCl/HOBt, DMF9297
DCC, THF7889

Challenges and Mitigation Strategies

Ring Strain in Azocine Formation

The eight-membered azocine ring is prone to transannular strain. Using low-temperature cyclization (−20°C) and bulky bases (e.g., DBU) minimizes side reactions.

Epimerization at the Amide Bond

Racemization during coupling is suppressed by avoiding high temperatures and using CDI instead of chlorinating agents .

Chemical Reactions Analysis

Types of Reactions

(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential. Its structure suggests that it may act as a receptor antagonist or modulator, which could be beneficial in treating various diseases.

Potential Therapeutic Uses:

  • Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties due to its interactions with specific molecular targets involved in inflammatory pathways.
  • Antiviral Activity: Early studies have indicated potential efficacy against viral infections, particularly HIV, by acting as a chemokine receptor antagonist .

Biological Research

Research into the biological activities of this compound includes its interaction with biomolecules such as proteins and nucleic acids. Understanding these interactions can lead to insights into its mechanism of action.

Mechanism of Action:

  • The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate these interactions fully.

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

  • Oxidation and Reduction Reactions: These reactions can modify the compound's structure to yield derivatives with potentially enhanced biological activity.
  • Substitution Reactions: The presence of various substituents enables nucleophilic or electrophilic substitution reactions, facilitating the development of new compounds.

Industrial Applications

In addition to its research applications, the compound may find utility in industrial settings for developing new materials or chemical processes. Its structural complexity and reactivity make it a candidate for various applications in material science.

Uniqueness

The distinct combination of functional groups in (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide sets it apart from similar compounds. Its ability to undergo various chemical reactions while maintaining biological activity makes it a valuable target for research and development.

Mechanism of Action

The mechanism of action of (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

This compound () shares a benzimidazole-carboxamide scaffold but lacks the benzoazocine ring and extended alkoxy/alkylthio substituents. Key differences include:

  • Core structure : The benzoazocine in the target compound introduces conformational flexibility and a larger ring system compared to the planar benzimidazole.
  • Synthetic complexity : The benzoazocine core likely requires multi-step synthesis, including ring-forming reactions, whereas the benzimidazole analogue can be synthesized via simpler condensation methods .
Group 2 Amidinate-Derived Heterocycles

highlights carbodiimide insertion reactions yielding imidazolidine/thiazolidine derivatives. While distinct from the target compound, these systems emphasize the role of imine and sulfur-containing groups in stabilizing reactive intermediates. The target compound’s imidazole-thiophenyl moiety may similarly participate in coordination or redox chemistry, though this remains unverified .

Pharmacokinetic and Physicochemical Properties

Table 1: Hypothetical Property Comparison*
Property Target Compound Benzo[d]imidazole Analogue ()
Molecular Weight ~750 g/mol ~450 g/mol
LogP (estimated) High (due to butoxyethoxy) Moderate (methoxy substituents)
Solubility Low (hydrophobic substituents) Moderate (polar carboxamide)
Synthetic Steps ≥10 ≤5
Bioactivity Potential Unreported Unreported (structural similarity to kinase inhibitors)

Reactivity and Stability

  • Environmental Persistence: Unlike environmentally persistent free radicals (EPFR) studied in , the target compound’s stability in environmental matrices is unknown. Its aryl and heterocyclic groups may degrade via photolysis or hydrolysis, but the butoxyethoxy chain could resist oxidation .

Biological Activity

The compound (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[b]azocine core, which is known for its diverse biological properties. The presence of various functional groups, including a butoxyethoxy group and an imidazole moiety, suggests potential interactions with biological targets.

The mechanism of action of this compound may involve the modulation of specific molecular targets such as receptors or enzymes. While detailed mechanisms are not fully elucidated in available literature, similar compounds have shown interactions with neurotransmitter systems and potential anti-inflammatory effects .

1. Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives containing the triazole nucleus have demonstrated effectiveness in models of seizure induction. The ED50 values for related compounds ranged significantly, suggesting varying potency depending on structural modifications .

2. Antidepressant Effects

Some studies have highlighted the antidepressant potential of related compounds. For example, modifications to the azocine structure have resulted in significant antidepressant activity in animal models . The exact relationship between the structure and activity remains a subject of ongoing research.

3. Anti-inflammatory Properties

Compounds with azocine frameworks have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Study Findings Reference
Study on triazole derivativesShowed significant anticonvulsant activity with an ED50 of 5 mg/kg
Investigation into azocine analogsDemonstrated anti-inflammatory effects by reducing cytokine levels
Pharmacological screeningIdentified antidepressant effects in animal models

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the tetrahydrobenzoazocine core and imidazole-thioether moiety in this compound?

  • Methodology : A multi-step approach is recommended:

  • Step 1 : Synthesize the tetrahydrobenzoazocine core via Pictet-Spengler or Bischler-Napieralski reactions, leveraging cyclization protocols similar to those used for benzodiazepine analogs .
  • Step 2 : Introduce the 4-(2-butoxyethoxy)phenyl group through nucleophilic aromatic substitution or palladium-catalyzed coupling .
  • Step 3 : Functionalize the imidazole-thioether moiety using thiol-ene "click" chemistry or Mitsunobu conditions, as demonstrated in benzothiazole derivative syntheses .
    • Validation : Monitor reaction progress via TLC/HPLC and confirm regioselectivity using 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR .

Q. Which analytical techniques are critical for verifying the compound’s structural integrity and stereochemical configuration?

  • Techniques :

  • 2D NMR (COSY, NOESY) to resolve spatial proximity of protons, particularly for the E-configuration at the tetrahydrobenzoazocine double bond .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (error < 2 ppm).
  • X-ray crystallography (if crystalline) for absolute configuration determination, referencing methods from triazole derivative studies .
    • Data Interpretation : Compare experimental 1H^{1}\text{H} NMR shifts with DFT-calculated chemical shifts to validate substituent positioning .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for modifications to the imidazole-thioether and benzoazocine regions?

  • Experimental Design :

  • Variable Groups : Systematically replace the 1-propyl group on the imidazole with ethyl/butyl chains and modify the benzoazocine’s substituents (e.g., electron-withdrawing vs. donating groups) .
  • Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and logP/solubility measurements to correlate structural changes with bioactivity/pharmacokinetics .
    • Data Analysis : Use multivariate statistics (PCA or PLS regression) to identify critical physicochemical drivers of activity .

Q. What computational approaches best predict the compound’s binding mode to biological targets with flexible binding pockets?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to sample conformational states of the tetrahydrobenzoazocine core in explicit solvent .
  • Ensemble Docking : Use multiple receptor conformations (from MD or NMR) to account for protein flexibility, as applied in benzodiazepine studies .
    • Validation : Compare docking poses with mutagenesis data or cryo-EM structures (if available) to refine force field parameters .

Q. How should researchers resolve contradictions in solubility data across solvent systems (e.g., DMSO vs. aqueous buffers)?

  • Systematic Protocol :

  • Phase Solubility Analysis : Measure solubility in 10+ solvents (e.g., ethanol, PEG-400) using UV/LC-MS quantification .
  • Molecular Modeling : Calculate Hansen solubility parameters and compare with solvent polarity indices .
    • Mitigation : For in vitro assays, pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via 72-hour HPLC monitoring .

Q. What strategies validate the compound’s metabolic stability and CYP450 inhibition potential?

  • In Vitro Assays :

  • Microsomal Incubations : Use human liver microsomes with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) and calculate IC50_{50} values .
    • Data Interpretation : Apply Hill slope analysis to distinguish competitive vs. non-competitive inhibition kinetics .

Data Contradiction Resolution

Q. How can conflicting results in biological activity between cell-based and enzyme-level assays be addressed?

  • Root Cause Analysis :

  • Test compound permeability (e.g., Caco-2 assays) to rule out cellular uptake limitations .
  • Quantify intracellular concentrations via LC-MS to confirm target engagement .
    • Experimental Adjustments : Include serum-binding studies (e.g., equilibrium dialysis) to adjust free fraction calculations .

Q. What controls are essential to account for tautomerism in the imidazole-thioether moiety during bioactivity assays?

  • Controls :

  • Synthesize and test both tautomeric forms (if isolable) .
  • Use 15N^{15}\text{N}-labeled imidazole in NMR to track tautomeric populations under assay conditions .
    • Analytical Safeguards : Perform time-resolved UV spectroscopy to monitor tautomer ratios in buffer .

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